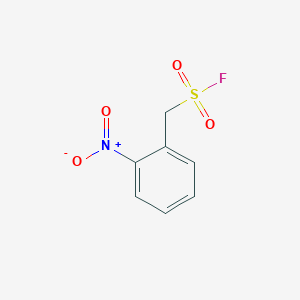

(2-Nitrophenyl)methanesulfonyl fluoride

Description

Properties

IUPAC Name |

(2-nitrophenyl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c8-14(12,13)5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMXMZRIMPJDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675732-94-1 | |

| Record name | (2-nitrophenyl)methanesulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)methanesulfonyl fluoride typically involves the reaction of 2-nitrophenylmethanesulfonyl chloride with a fluoride source. One common method is the fluoride-chloride exchange reaction, where the chloride group in the sulfonyl chloride is replaced by a fluoride ion. This reaction can be carried out using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluoride-chloride exchange reactions using efficient and cost-effective fluoride sources. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-Nitrophenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols under basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed:

Nucleophilic Substitution: Corresponding sulfonamide, sulfonate ester, or sulfonate thioester.

Reduction: 2-Aminophenylmethanesulfonyl fluoride.

Oxidation: Methanesulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of (2-Nitrophenyl)methanesulfonyl fluoride exhibit notable antitumor properties. For instance, compounds derived from this structure have been synthesized and evaluated for their activity against various cancer cell lines. A study demonstrated that certain derivatives showed promising results in inhibiting tumor growth, particularly in models of non-small cell lung cancer .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Studies have shown that derivatives of this compound possess activity against several strains of bacteria and fungi, making them candidates for developing new antibiotics .

Inhibition of Enzymatic Activity

this compound acts as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. The presence of the nitro group enhances its binding affinity to biological targets, which is crucial for drug design.

Organic Synthesis

Sulfur Fluoride Exchange Reactions

The compound is utilized in sulfur fluoride exchange reactions, facilitating the formation of sulfonamides and sulfamates. In a study, this compound was shown to participate effectively in these reactions under Lewis acid catalysis, yielding high quantities of desired products . This application is significant for synthesizing complex organic molecules.

Building Block for Drug Development

As a building block in pharmaceutical chemistry, this compound serves as a precursor for various biologically active compounds. Its unique functional groups allow for modifications that can lead to the development of new therapeutic agents .

Biochemical Applications

Nuclease Resistance in Oligonucleotides

The compound has been studied for its role in modifying oligonucleotides to enhance their resistance to nucleases. This property is essential for developing antisense oligonucleotide therapies, which require stability against enzymatic degradation in biological systems . Research indicates that incorporating this compound into oligonucleotide structures can significantly improve their therapeutic efficacy.

Data Table: Summary of Applications

Case Studies

- Antitumor Activity Evaluation : A series of derivatives were synthesized from this compound and tested against various cancer cell lines. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development.

- Antimicrobial Testing : A novel derivative was tested against resistant bacterial strains and showed MIC values comparable to existing antibiotics, indicating its potential as a new antimicrobial agent.

- Oligonucleotide Modification Study : Researchers modified oligonucleotides with this compound to assess their stability against nucleases. The modified oligonucleotides exhibited enhanced resistance, leading to improved therapeutic outcomes in cellular models.

Mechanism of Action

The mechanism of action of (2-Nitrophenyl)methanesulfonyl fluoride involves its interaction with target enzymes or proteins. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic residues (such as serine or cysteine) in the active site of enzymes. This covalent modification leads to the inhibition of enzyme activity. The nitro group may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Reactivity in SuFEx Chemistry vs. Organofluorophosphorus Esters

Methanesulfonyl fluoride is distinguished from organofluorophosphorus esters like sarin (GB) and diisopropyl phosphorofluoridate (DFP) by its mechanism of action and reactivity:

Methanesulfonyl fluoride’s SuFEx reactivity is less acutely toxic compared to organofluorophosphorus esters, which irreversibly inhibit acetylcholinesterase, leading to lethal neurotoxicity . However, methanesulfonyl fluoride decomposes under heat to release hydrogen fluoride (HF), posing corrosion and inhalation risks .

Environmental Impact vs. Trifluoromethanesulfonyl Fluoride Derivatives

Methanesulfonyl fluoride and its derivatives (e.g., LiNTf₂) exhibit significant environmental footprints due to energy-intensive synthesis pathways. Key comparisons include:

The synthesis of LiNTf₂ relies on methanesulfonyl fluoride as a direct precursor, but its environmental impact is overshadowed by trifluoromethanesulfonyl fluoride intermediates, which require methanesulfonyl chloride and sodium fluoride .

Toxicity and Handling vs. Other Sulfonyl Fluorides

Compared to aromatic sulfonyl fluorides (e.g., (2-Nitrophenyl)methanesulfonyl fluoride*), methanesulfonyl fluoride has distinct hazards:

Biological Activity

(2-Nitrophenyl)methanesulfonyl fluoride (NMSF) is an important compound in biochemical research due to its unique biological activity, primarily as an inhibitor of serine proteases and other enzymes. This article delves into the mechanisms of action, biological implications, and relevant research findings associated with NMSF.

The biological activity of NMSF is primarily attributed to its sulfonyl fluoride group, which acts as an electrophile. This group reacts covalently with nucleophilic residues such as serine or cysteine located in the active sites of target enzymes. This interaction leads to irreversible inhibition of enzyme activity, effectively blocking the normal function of these proteins.

The nitro group in the ortho position enhances the compound's reactivity and binding affinity, making it a potent inhibitor against various biological targets. The dual mechanism by which NMSF can exert its antibacterial effects involves either direct modification of essential proteins or the generation of reactive intermediates that subsequently damage cellular components .

Antibacterial Activity

NMSF has demonstrated significant antibacterial properties, particularly against drug-resistant strains of bacteria. Research indicates that it can inhibit bacterial growth by targeting essential proteins within bacterial cells. For example, studies have shown that NMSF exhibits minimal inhibitory concentration (MIC) values as low as 0.66 μg/mL against kanamycin-resistant E. coli strains .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli KAN-RES | 0.66 |

| E. coli AMP-RES | 10.6 |

| MRSA | 5.28 |

| A. baumannii 605 A | 21 |

This table summarizes the effectiveness of NMSF against various resistant bacterial strains, highlighting its potential as a new pharmacophore for antibacterial drug discovery.

Enzyme Inhibition

In addition to its antibacterial properties, NMSF is known to inhibit several enzymes critical for various biological processes. The compound has been shown to affect enzymes involved in metabolic pathways, which can lead to significant physiological changes in treated organisms .

Table 2: Enzyme Targets and Effects

| Enzyme Type | Effect |

|---|---|

| Serine Proteases | Irreversible inhibition |

| Acetylcholinesterase | Potential therapeutic use |

| Bacterial Enolase | Inhibition of glucose transport |

Case Studies and Research Findings

A number of studies have explored the effects of NMSF on different biological systems:

- Antibacterial Studies : Research published in Nature demonstrated that NMSF effectively kills bacteria through two proposed pathways: direct reaction with essential proteins or through reactive intermediate formation .

- Toxicological Assessments : Investigations into the safety profile of fluoride compounds indicate that while NMSF has beneficial effects at controlled doses, excessive exposure can lead to toxicity and adverse health effects .

- Therapeutic Potential : Clinical trials have suggested that compounds similar to NMSF may have applications in treating neurodegenerative diseases by selectively inhibiting acetylcholinesterase without significant peripheral side effects .

Q & A

Q. How to safely synthesize and characterize (2-Nitrophenyl)methanesulfonyl fluoride in laboratory settings?

Methodological Answer: Synthesis should prioritize safety due to the compound's reactivity and toxicity. Use inert atmospheres (e.g., nitrogen) and avoid aqueous conditions, as methanesulfonyl fluoride derivatives react vigorously with water to produce toxic hydrogen fluoride . Characterization typically involves:

- NMR spectroscopy : Utilize 2D NMR for structural confirmation, referencing response factors for nitroaryl groups and sulfonyl moieties .

- Mass spectrometry : Confirm molecular weight (theoretical ~227.2 g/mol) and fragmentation patterns.

- Purity assessment : Use HPLC with UV detection at 254 nm, calibrated against high-purity standards.

Safety Protocols :

Q. What are the primary mechanisms of action of this compound as a cholinesterase inhibitor?

Methodological Answer: The sulfonyl fluoride group acts as an irreversible inhibitor by covalently binding to serine residues in acetylcholinesterase (AChE) active sites, similar to methanesulfonyl fluoride . Key steps:

- Enzyme kinetics : Perform Ellman assays to measure IC50 values. Pre-incubate AChE with the inhibitor to assess time-dependent inactivation.

- Structural analysis : Use X-ray crystallography or molecular docking to map interactions between the nitroaryl group and AChE’s peripheral anionic site .

- Selectivity testing : Compare inhibition potency against butyrylcholinesterase to confirm CNS selectivity .

Q. What analytical methods are recommended for quantifying this compound residues in environmental samples?

Methodological Answer:

- Gas chromatography (GC-MS) : Optimize for thermal stability; derivatization may be needed for polar metabolites.

- Potentiometric titration : Detect fluorosulfate byproducts using ion-selective electrodes, calibrated against sodium fluoride standards .

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Monitor fragment ions (e.g., m/z 227 → 154 for parent compound).

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | ~227.2 g/mol | Calculated |

| Boiling Point | Predicted ~290–300°C | |

| Water Reactivity | Vigorous hydrolysis to HF |

Advanced Research Questions

Q. How to design in vivo studies to assess the neurodevelopmental impacts of prenatal exposure to this compound?

Methodological Answer:

- Animal models : Use timed-pregnant rodents, administering the compound via subcutaneous injection (0.1–1 mg/kg) during critical neurodevelopmental windows (e.g., GD 12–18) .

- Behavioral assays : Evaluate offspring using Morris water maze (spatial memory) and elevated plus-maze (anxiety), with statistical power analysis (α=0.05, β=0.2) .

- Tissue analysis : Measure AChE activity in forebrain homogenates and perform RNA-seq to identify dysregulated genes (e.g., ChAT, BDNF) .

Q. How to resolve contradictions in reported toxicity profiles of this compound across experimental models?

Methodological Answer: Contradictions may arise from species-specific metabolism or exposure duration. Mitigate via:

- Dose-response normalization : Express doses as mg/m³ (inhalation) or µmol/kg (oral) for cross-study comparisons .

- Metabolite profiling : Identify species-specific metabolites (e.g., fluorosulfate vs. nitrophenyl derivatives) using high-resolution MS .

- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte cultures to model human metabolic clearance .

Table 2: Acute Toxicity Data (Extrapolated from Analogues)

| Model | Route | LD50/LC50 | Source |

|---|---|---|---|

| Rat (oral) | Methanesulfonyl fluoride | 1 ppm/7H (LC50) | |

| Mouse (inh.) | Methanesulfonyl fluoride | 0.018 ppm (PAC-1) |

Q. What are the kinetic parameters and reaction pathways of this compound in alkaline hydrolysis processes?

Methodological Answer:

-

Kinetic studies : Use stopped-flow spectrophotometry to monitor fluoride release in NaOH solutions (0.1–1 M). Fit data to a second-order rate law:

-

Pathway analysis : Identify intermediates via FT-IR (S=O stretching at 1350 cm⁻¹) and ¹⁹F NMR (δ -120 ppm for fluoride) .

-

Mass transfer modeling : Apply the Dankwerts surface renewal theory to predict absorption rates in scrubber systems .

Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.